molecular formula C23H29NO4 B13749248 1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate CAS No. 101834-44-0

1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate

Cat. No.: B13749248
CAS No.: 101834-44-0
M. Wt: 383.5 g/mol
InChI Key: UQOGNXAGMVIZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate involves multiple steps. The starting materials typically include 1-azabicyclo[2.2.2]octane and 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with cellular components.

Comparison with Similar Compounds

Similar compounds to 1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate include:

    1-azabicyclo[2.2.2]octan-3-yl acetate: Shares the bicyclic structure but lacks the spiro and phenyl groups.

    2-azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic framework but exhibit similar reactivity.

    Tropane alkaloids: Natural products with a similar bicyclic core, known for their biological activity.

The uniqueness of this compound lies in its combination of the bicyclic and spiro structures, which confer distinct chemical and biological properties.

Properties

CAS No.

101834-44-0

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate

InChI

InChI=1S/C23H29NO4/c25-20(27-19-15-24-12-8-17(19)9-13-24)14-23(18-6-2-1-3-7-18)16-22(21(26)28-23)10-4-5-11-22/h1-3,6-7,17,19H,4-5,8-16H2

InChI Key

UQOGNXAGMVIZRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(OC2=O)(CC(=O)OC3CN4CCC3CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.